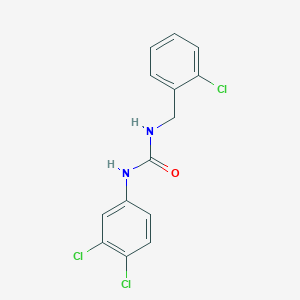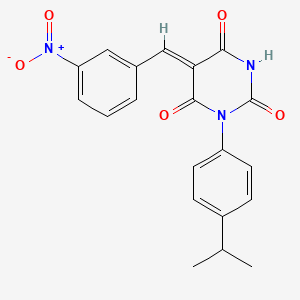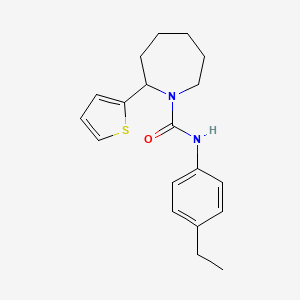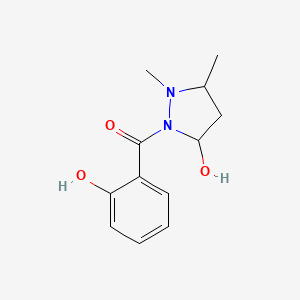
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its unique properties. NBBS is a sulfonamide derivative that has been synthesized for various purposes, including its potential use as a pharmaceutical drug. In
Mécanisme D'action
The mechanism of action of N-(3-butoxypropyl)-4-nitrobenzenesulfonamide is related to its ability to selectively bind to zinc ions. Zinc ions play an important role in many biological processes, including gene expression, enzymatic activity, and cell signaling. By selectively binding to zinc ions, N-(3-butoxypropyl)-4-nitrobenzenesulfonamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-butoxypropyl)-4-nitrobenzenesulfonamide can have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain zinc-dependent enzymes, such as matrix metalloproteinases, which are involved in cancer metastasis. Additionally, N-(3-butoxypropyl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory properties, potentially making it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-butoxypropyl)-4-nitrobenzenesulfonamide is its high affinity for zinc ions, which allows for selective detection and modulation of zinc-dependent processes. Additionally, its fluorescent properties make it a useful tool for imaging and tracking zinc ions in biological systems. However, one limitation is that N-(3-butoxypropyl)-4-nitrobenzenesulfonamide may have off-target effects due to its sulfonamide structure, which could potentially interfere with other biological processes.
Orientations Futures
There are many potential future directions for N-(3-butoxypropyl)-4-nitrobenzenesulfonamide research. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to understand the full extent of its biochemical and physiological effects, as well as its potential off-target effects. Finally, the development of new methods for synthesizing and modifying N-(3-butoxypropyl)-4-nitrobenzenesulfonamide could lead to the creation of more effective and versatile probes and drugs.
Méthodes De Synthèse
The synthesis of N-(3-butoxypropyl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-butoxy-1-propanamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been successfully used to produce N-(3-butoxypropyl)-4-nitrobenzenesulfonamide in high yields, allowing for further research and experimentation.
Applications De Recherche Scientifique
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most notable is its use as a fluorescent probe for detecting the presence of zinc ions in biological systems. This is due to the fact that N-(3-butoxypropyl)-4-nitrobenzenesulfonamide has a high affinity for zinc ions, allowing it to selectively bind to them and emit a fluorescent signal upon excitation.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-2-3-10-20-11-4-9-14-21(18,19)13-7-5-12(6-8-13)15(16)17/h5-8,14H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPVJZVBQLWZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)
![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)

![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)



![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)

methanol](/img/structure/B5127849.png)
![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
